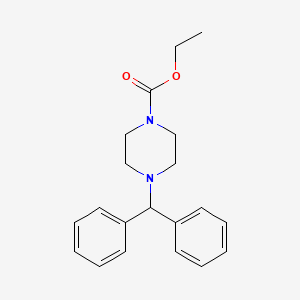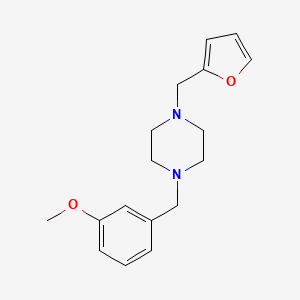![molecular formula C16H13NO2S B5688981 2-[(4-methylphenyl)sulfonyl]-3-phenylacrylonitrile](/img/structure/B5688981.png)
2-[(4-methylphenyl)sulfonyl]-3-phenylacrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-methylphenyl)sulfonyl]-3-phenylacrylonitrile, also known as MPA, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the steroidogenic enzyme cytochrome P450 17A1, making it a valuable tool in the study of steroid biosynthesis. In
Mecanismo De Acción
2-[(4-methylphenyl)sulfonyl]-3-phenylacrylonitrile works by inhibiting the activity of the enzyme cytochrome P450 17A1, which is involved in the biosynthesis of steroid hormones. Specifically, 2-[(4-methylphenyl)sulfonyl]-3-phenylacrylonitrile binds to the active site of the enzyme, preventing it from converting pregnenolone and progesterone into androgens and estrogens.
Biochemical and Physiological Effects:
The inhibition of cytochrome P450 17A1 by 2-[(4-methylphenyl)sulfonyl]-3-phenylacrylonitrile leads to a decrease in the production of androgens and estrogens. This can have a variety of biochemical and physiological effects, depending on the specific context in which 2-[(4-methylphenyl)sulfonyl]-3-phenylacrylonitrile is used. For example, in the treatment of prostate cancer, 2-[(4-methylphenyl)sulfonyl]-3-phenylacrylonitrile can reduce the levels of androgens that stimulate tumor growth. In the study of adrenal gland function, 2-[(4-methylphenyl)sulfonyl]-3-phenylacrylonitrile can be used to determine the source of excess androgen production.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[(4-methylphenyl)sulfonyl]-3-phenylacrylonitrile in lab experiments is its potency as an inhibitor of cytochrome P450 17A1. This allows for precise control over the levels of androgens and estrogens in experimental systems. However, one limitation of using 2-[(4-methylphenyl)sulfonyl]-3-phenylacrylonitrile is its potential for off-target effects, as it may also inhibit other enzymes involved in steroid biosynthesis.
Direcciones Futuras
There are many potential future directions for the use of 2-[(4-methylphenyl)sulfonyl]-3-phenylacrylonitrile in scientific research. One area of interest is the study of the role of androgens and estrogens in the development of various diseases, such as breast cancer and endometriosis. Additionally, 2-[(4-methylphenyl)sulfonyl]-3-phenylacrylonitrile could be used in the development of new treatments for hormone-related disorders, such as congenital adrenal hyperplasia. Finally, further research could be done to explore the potential off-target effects of 2-[(4-methylphenyl)sulfonyl]-3-phenylacrylonitrile and develop strategies to mitigate them.
Métodos De Síntesis
The synthesis of 2-[(4-methylphenyl)sulfonyl]-3-phenylacrylonitrile involves the reaction of 4-methylbenzenesulfonyl chloride with phenylacetonitrile in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain 2-[(4-methylphenyl)sulfonyl]-3-phenylacrylonitrile in high purity.
Aplicaciones Científicas De Investigación
2-[(4-methylphenyl)sulfonyl]-3-phenylacrylonitrile has been used in a variety of scientific research studies, particularly in the field of steroid biosynthesis. It has been shown to inhibit the production of androgens and estrogens, making it a valuable tool in the study of hormone-related diseases such as prostate cancer and breast cancer. Additionally, 2-[(4-methylphenyl)sulfonyl]-3-phenylacrylonitrile has been used in the study of adrenal gland function and the treatment of disorders such as congenital adrenal hyperplasia.
Propiedades
IUPAC Name |
(E)-2-(4-methylphenyl)sulfonyl-3-phenylprop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2S/c1-13-7-9-15(10-8-13)20(18,19)16(12-17)11-14-5-3-2-4-6-14/h2-11H,1H3/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIBTZXKBPAAMRL-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(=CC2=CC=CC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/C(=C/C2=CC=CC=C2)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(4-methylphenyl)sulfonyl-3-phenylprop-2-enenitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,2-dimethyl-N-[2-(1H-pyrazol-1-yl)benzyl]-1-benzofuran-5-carboxamide](/img/structure/B5688920.png)


![9-[(3,5-dimethyl-4,5-dihydroisoxazol-5-yl)carbonyl]-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5688927.png)
![N-[(3-cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5688942.png)
![methyl [4-(5-{[(2-methoxyethyl)amino]carbonyl}-2-furyl)phenyl]carbamate](/img/structure/B5688970.png)
![N-1-oxaspiro[4.4]non-3-yl-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5688975.png)
![{3-(2-methoxyethyl)-1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-3-piperidinyl}methanol](/img/structure/B5688978.png)
![4-[4-(2-furoyl)-1-piperazinyl]-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B5688986.png)
![2-methyl-N-1-oxaspiro[4.4]non-3-yl-1-benzofuran-5-carboxamide](/img/structure/B5688990.png)
![4-(2-oxa-7-azaspiro[4.5]dec-7-ylcarbonyl)-2-pyridin-3-ylquinoline](/img/structure/B5688993.png)
![N-[(1-isobutyrylpiperidin-4-yl)methyl]-5,7-dimethylpyrido[2,3-d]pyrimidin-4-amine](/img/structure/B5689002.png)